2,8-Diethyldibenzo[b,d]furan
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Overview
Description
2,8-Diethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with ethyl groups attached to the 2nd and 8th positions of the dibenzofuran structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyldibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core. The reaction conditions often involve the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Diethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Products: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,8-Diethyldibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,8-Diethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without ethyl substitutions.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Contains an additional oxygen atom in the central ring.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in the central ring.
Uniqueness
2,8-Diethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 2nd and 8th positions can affect the compound’s steric and electronic properties, making it distinct from other dibenzofuran derivatives.
Properties
CAS No. |
86532-17-4 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,8-diethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
HHLBVVCRWKQPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C2C=C(C=C3)CC |
Origin of Product |
United States |
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